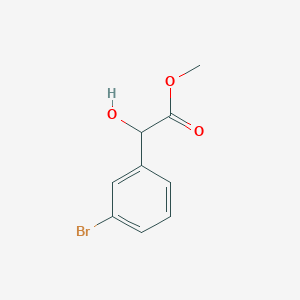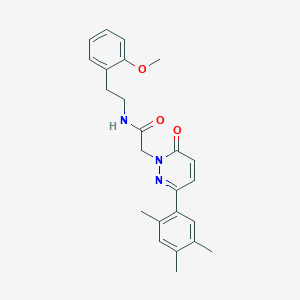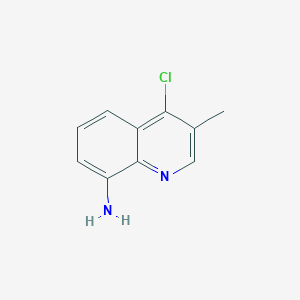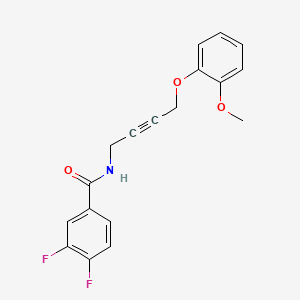
Methyl 2-(3-bromophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” is a chemical compound. It is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen . ®-Flurbiprofen is a nonsteroidal anti-inflammatory drug that exists as a racemate and also has potential application as a treatment for patients with Alzheimer’s Disease .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Methyl 2-(3-bromophenyl)-2-hydroxyacetate has been a subject of interest in crystallography and synthesis. For instance, Lee et al. (2017) elucidated the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, highlighting its relevance in the field of crystallography and chemical synthesis (Lee, Ryu, & Lee, 2017).
Derivative Compounds and Biological Activity
- Zhao et al. (2004) and another study by the same authors in the same year investigated various bromophenol derivatives from the red alga Rhodomela confervoides. They discovered new bromophenol derivatives and tested them for activity against human cancer cell lines and microorganisms. These studies indicate the potential biological activities of these compounds and their derivatives (Zhao et al., 2004a), (Zhao et al., 2004b).
Polymerization and Material Science
- The compound's relevance in material science, particularly in polymerization, is evident in the work of Moszner et al. (2003). They discussed the polymerization of cyclic monomers, showcasing the compound's utility in creating materials with specific properties (Moszner et al., 2003).
Antioxidant Activity
- The antioxidant properties of bromophenol derivatives, which are structurally related to Methyl 2-(3-bromophenyl)-2-hydroxyacetate, were explored by Olsen et al. (2013) and Li et al. (2011, 2012). These studies emphasize the compound's potential in contributing to antioxidant activities, with implications for food and pharmaceutical industries (Olsen et al., 2013), (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
The safety data sheet for a similar compound, “methyl 2-(3-bromophenyl)propanoate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation are advised .
Zukünftige Richtungen
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” could potentially be explored as an anticancer agent and in the development of new drugs for inflammatory diseases. The synthesis of similar compounds, such as borinic acids, is an active area of research, with recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
Wirkmechanismus
Target of Action
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of Methyl 2-(3-bromophenyl)-2-hydroxyacetate in this reaction originates from its relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of Methyl 2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(3-bromophenyl)-2-hydroxyacetate are primarily related to the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Its success in the sm cross-coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties likely contribute to its bioavailability and efficacy in the reaction .
Result of Action
The result of the action of Methyl 2-(3-bromophenyl)-2-hydroxyacetate is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action environment can influence the efficacy and stability of Methyl 2-(3-bromophenyl)-2-hydroxyacetate. Its success in the SM cross-coupling reaction is attributed to its exceptionally mild and functional group tolerant reaction conditions . .
Eigenschaften
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXNJIDHSYRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)
![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)
![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)



![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)